molecular formula C10H12N6 B13725445 N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine

N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine

Cat. No.: B13725445
M. Wt: 216.24 g/mol
InChI Key: BYTPFSOZIJWBKG-UHFFFAOYSA-N
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Description

. This compound is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. Triazine compounds are widely used in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine involves the reaction of 3-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized with hydrazine hydrate to yield the final product . The reaction conditions typically involve heating the mixture to reflux temperatures and maintaining the acidic environment to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of catalysts and solvents that can be easily recycled contributes to the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in the synthesis of other triazine derivatives.

    Reduction: Reduction reactions can convert the triazine ring to more saturated structures, altering the compound’s chemical properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced triazine derivatives, and substituted triazine compounds. These products have various applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N6-[1-(2-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine
  • N6-[1-(4-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine
  • N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine N-oxide

Uniqueness

This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and reactivity, making it a valuable intermediate in the synthesis of various derivatives .

Properties

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

6-N-(1-pyridin-3-ylethyl)-1,2,4-triazine-3,6-diamine

InChI

InChI=1S/C10H12N6/c1-7(8-3-2-4-12-5-8)14-9-6-13-10(11)16-15-9/h2-7H,1H3,(H,14,15)(H2,11,13,16)

InChI Key

BYTPFSOZIJWBKG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NC2=CN=C(N=N2)N

Origin of Product

United States

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